molecular formula C9H13N B12961381 3-Methyl-2-(propan-2-yl)pyridine CAS No. 72693-04-0

3-Methyl-2-(propan-2-yl)pyridine

Cat. No.: B12961381
CAS No.: 72693-04-0
M. Wt: 135.21 g/mol
InChI Key: HJKBDBLPTFAXDY-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of isopropyl and methyl groups on the pyridine ring distinguishes 2-isopropyl-3-methylpyridine from other pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-methyl-2-pyridone with a halogenating reagent to obtain 2-halo-3-cyano-4-methylpyridine. This intermediate is then reacted with an isopropyl Grignard reagent under catalytic conditions to yield 2-isopropyl-3-cyano-4-methylpyridine. Subsequent hydrolysis of this compound produces 2-isopropyl-4-methylnicotinamide, which undergoes Hofmann rearrangement to form 2-isopropyl-3-amino-4-methylpyridine .

Industrial Production Methods: Industrial production of 2-isopropyl-3-methylpyridine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring.

Scientific Research Applications

2-Isopropyl-3-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical processes. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

  • 2-Isopropyl-4-methylpyridine
  • 3-Isopropyl-2-methylpyridine
  • 2-Methyl-3-isopropylpyridine

Comparison: Compared to these similar compounds, 2-isopropyl-3-methylpyridine exhibits unique chemical properties due to the specific positioning of the isopropyl and methyl groups on the pyridine ring.

Properties

CAS No.

72693-04-0

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-methyl-2-propan-2-ylpyridine

InChI

InChI=1S/C9H13N/c1-7(2)9-8(3)5-4-6-10-9/h4-7H,1-3H3

InChI Key

HJKBDBLPTFAXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C)C

Origin of Product

United States

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